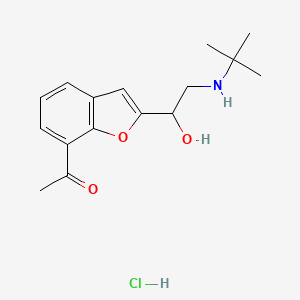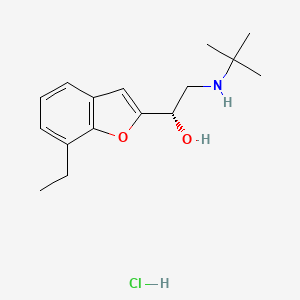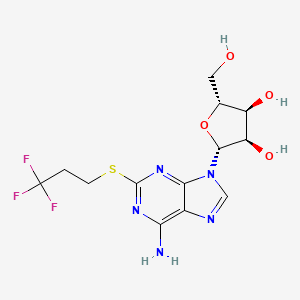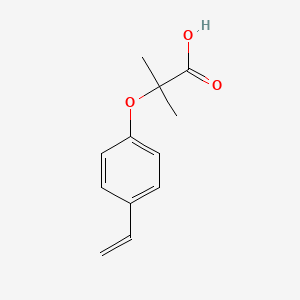
Ezetimibe Benzyl Impurity (MBZT-2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezetimibe Benzyl Impurity (MBZT-2) is a chemical compound identified as an impurity in the synthesis of Ezetimibe, a medication used to lower cholesterol levels. The chemical name of Ezetimibe Benzyl Impurity (MBZT-2) is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Benzyl Impurity (MBZT-2) involves multiple steps, starting from the appropriate benzyloxy and fluorophenyl precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of Ezetimibe Benzyl Impurity (MBZT-2) follows stringent guidelines to maintain high purity and yield. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the impurity meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ezetimibe Benzyl Impurity (MBZT-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ezetimibe Benzyl Impurity (MBZT-2) is primarily used in scientific research for:
Analytical Method Development: It serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in Ezetimibe formulations.
Quality Control: Used in quality control laboratories to ensure the purity and stability of Ezetimibe during production.
Pharmaceutical Research: Helps in understanding the degradation pathways and stability of Ezetimibe under various conditions.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Desfluoro Ezetimibe: A related impurity lacking the fluorine atom, used in similar analytical applications.
Ezetimibe Diol Impurity: Another impurity formed during the synthesis of Ezetimibe, used for quality control and stability studies.
Uniqueness
Ezetimibe Benzyl Impurity (MBZT-2) is unique due to its specific benzyloxy and fluorophenyl substitutions, which distinguish it from other impurities and analogs. These structural features make it a valuable reference standard for analytical and quality control purposes .
Propriétés
Numéro CAS |
851860-29-2 |
|---|---|
Formule moléculaire |
C31H27F2NO3 |
Poids moléculaire |
499.56 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
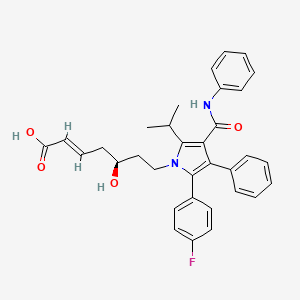
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)
